molecular formula C19H18N2O4 B3949185 2-[(2-hydroxyethyl)amino]-3-[(3-methoxyphenyl)amino]naphthoquinone

2-[(2-hydroxyethyl)amino]-3-[(3-methoxyphenyl)amino]naphthoquinone

Cat. No. B3949185
M. Wt: 338.4 g/mol
InChI Key: BCSQWIMAINSPKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-hydroxyethyl)amino]-3-[(3-methoxyphenyl)amino]naphthoquinone, also known as Menadione Bisulfite or Vitamin K3, is a synthetic naphthoquinone derivative. It is a water-soluble compound that is commonly used in scientific research. Vitamin K3 is known for its ability to induce oxidative stress and cell death in cancer cells, making it a promising candidate for cancer therapy.

Mechanism of Action

Vitamin K3 induces cell death in cancer cells by increasing oxidative stress and disrupting the cell's energy metabolism. It also inhibits the activity of several enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
Vitamin K3 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) and induce apoptosis in cancer cells. It also inhibits the activity of several enzymes involved in energy metabolism and DNA synthesis, leading to cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Vitamin K3 in lab experiments is its ability to selectively induce cell death in cancer cells, while leaving normal cells unharmed. This makes it a promising candidate for cancer therapy. However, Vitamin K3 can also induce oxidative stress in normal cells, leading to potential side effects.

Future Directions

There are several potential future directions for research on Vitamin K3. One area of focus could be on developing more targeted delivery methods for Vitamin K3, to minimize potential side effects. Another area of focus could be on exploring the potential of Vitamin K3 in combination therapy with other cancer drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of Vitamin K3, and how it interacts with other cellular pathways.

Scientific Research Applications

Vitamin K3 has been extensively studied for its potential use in cancer therapy. Research has shown that it can selectively induce cell death in cancer cells, while leaving normal cells unharmed. Vitamin K3 has also been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.

properties

IUPAC Name

2-(2-hydroxyethylamino)-3-(3-methoxyanilino)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-25-13-6-4-5-12(11-13)21-17-16(20-9-10-22)18(23)14-7-2-3-8-15(14)19(17)24/h2-8,11,20-22H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSQWIMAINSPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198306
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.